![molecular formula C16H21N7O3S B2450420 3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide CAS No. 1169985-77-6](/img/structure/B2450420.png)
3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide is an advanced organic compound with complex structural attributes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide involves multiple steps:
Formation of Isoxazole Core: : Starting with the synthesis of the isoxazole core from appropriate precursors under controlled temperatures.
Substitution with Pyrrolidine Group: : Incorporation of the pyrrolidin-1-yl group through substitution reactions.
Attachment of Pyrazolo[3,4-d]pyrimidine Ring: : This step involves coupling reactions, typically under catalytic conditions.
Industrial Production Methods
In industrial settings, large-scale production might require optimization of the reaction conditions, including temperature control, pressure, and the use of industrial catalysts to enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly affecting the pyrrolidine and isoxazole rings.
Reduction: : Reduction reactions might modify the pyrazolo[3,4-d]pyrimidine moiety.
Substitution: : Substitution reactions are common, especially on the sulfonamide group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Often require acidic or basic catalysts depending on the targeted functional group.
Major Products Formed
The products of these reactions vary, but typical transformations can include oxidized forms, reduced derivatives, or substituted analogs with modified biological activities.
科学研究应用
Chemistry
Used as an intermediate in organic synthesis and for the study of complex reaction mechanisms due to its diverse functional groups.
Biology
Serves as a probe in biochemical assays to understand enzyme interactions and signaling pathways.
Medicine
Investigated for its potential therapeutic effects, especially in targeting specific enzymes or receptors involved in diseases.
Industry
Utilized in the development of specialized materials and chemicals due to its stability and reactivity profile.
作用机制
Molecular Targets and Pathways
3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide exerts its effects by interacting with specific enzymes and receptors, often modulating their activity. It influences molecular pathways involved in signal transduction, enzyme inhibition, and receptor activation.
相似化合物的比较
Similar Compounds
3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide
3,5-dimethyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide
Uniqueness
Compared to its analogs, 3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide stands out due to its specific structural configuration, which provides unique interaction properties and a diverse range of applications.
This compound's distinctive features make it a valuable subject of study in various scientific disciplines, highlighting the importance of understanding and exploring its full potential.
属性
IUPAC Name |
3,5-dimethyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O3S/c1-11-14(12(2)26-21-11)27(24,25)20-5-8-23-16-13(9-19-23)15(17-10-18-16)22-6-3-4-7-22/h9-10,20H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRYXBBIOBZINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
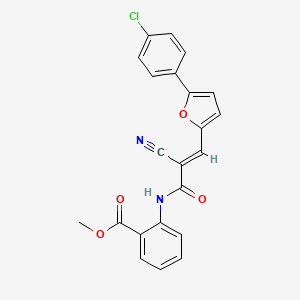
![N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2450338.png)

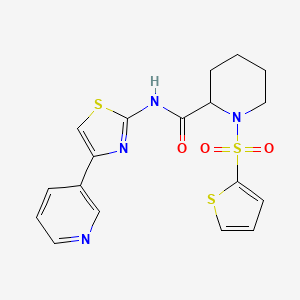
![2,5-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2450341.png)
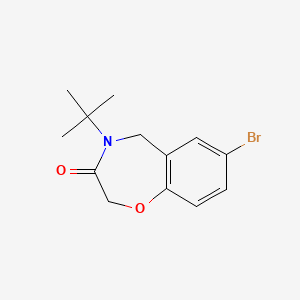
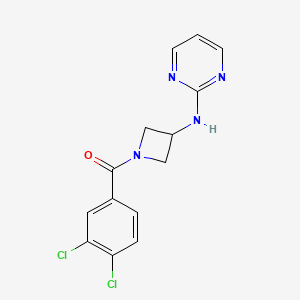
![3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2450349.png)
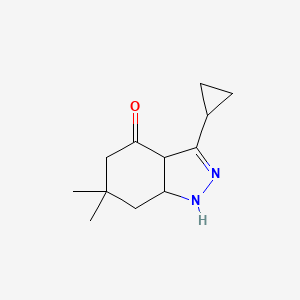
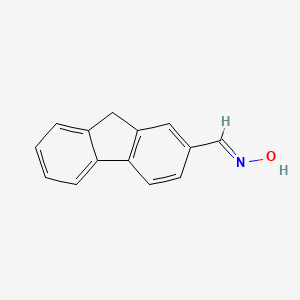
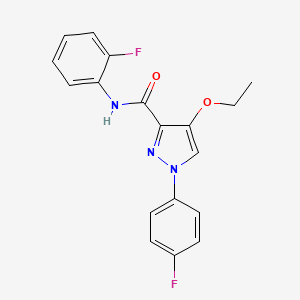
![3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2450357.png)
![N-cycloheptyl-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2450358.png)
![2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2450360.png)
